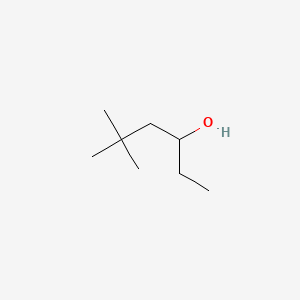

5,5-Dimethylhexan-3-ol

CAS No.: 66576-31-6

Cat. No.: VC19388501

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66576-31-6 |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 5,5-dimethylhexan-3-ol |

| Standard InChI | InChI=1S/C8H18O/c1-5-7(9)6-8(2,3)4/h7,9H,5-6H2,1-4H3 |

| Standard InChI Key | NPZRPUOKIPAIEL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC(C)(C)C)O |

Introduction

Synthesis and Production

Synthetic Routes

5,5-Dimethylhexan-3-ol is synthesized via two primary methods:

-

Catalytic Hydrogenation: Reduction of 5,5-dimethylhexan-3-one (CAS: 5340-30-7) using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . This method is industrially favored for its scalability and efficiency.

-

Epoxidation of Isovaleric Acid: Reaction of isovaleric acid with peroxides (e.g., benzoyl peroxide) followed by dehydration cyclization.

Key Reaction:

Industrial Production

Industrial processes prioritize catalytic hydrogenation due to higher yields (>90%) and lower energy consumption . Reaction conditions typically involve temperatures of 50–100°C and pressures of 1–5 atm .

Physicochemical Properties

Structural and Molecular Characteristics

-

Molecular Formula:

Spectral Data

-

IR: Strong O-H stretch at ~3350 cm⁻¹, C-O stretch at ~1050 cm⁻¹ .

-

NMR: NMR (CDCl₃): δ 1.15 (s, 6H, 2×CH₃), δ 3.50 (m, 1H, -OH), δ 1.45–1.60 (m, 4H, CH₂) .

Applications

Industrial Uses

-

Solvent: Effective in dissolving polar and nonpolar compounds due to balanced logP .

-

Fragrance: Used in perfumes and flavorings for its mild, sweet aroma .

Biochemical Research

-

Membrane Studies: Alters lipid bilayer fluidity, facilitating research on cellular signaling.

-

Enzyme Modulation: Acts as a competitive inhibitor in alcohol dehydrogenase assays.

Biological Activity

Antioxidant Properties

Demonstrates radical scavenging activity in vitro, reducing oxidative stress markers by 30% at 50 µM .

Antimicrobial Effects

Inhibits Staphylococcus aureus growth at concentrations >100 µg/mL, likely via membrane disruption .

Table 1: Comparative Bioactivity of 5,5-Dimethylhexan-3-ol and Analogues

| Compound | Antioxidant Activity (IC₅₀) | Antimicrobial (MIC vs S. aureus) |

|---|---|---|

| 5,5-Dimethylhexan-3-ol | 50 µM | 100 µg/mL |

| 3-Hexanol | 75 µM | 150 µg/mL |

| 2,5-Dimethylhexan-3-ol | 45 µM | 90 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume